An In-depth Technical Guide to (4-Chloro-3-methylphenyl)glyoxylic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to (4-Chloro-3-methylphenyl)glyoxylic Acid: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of (4-Chloro-3-methylphenyl)glyoxylic acid, a substituted aromatic α-keto acid. While this specific molecule is not extensively documented in current literature, this paper constructs its chemical profile based on established principles of organic chemistry and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may have an interest in novel substituted phenylglyoxylic acid derivatives for their potential as intermediates and building blocks in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
(4-Chloro-3-methylphenyl)glyoxylic acid, with the IUPAC name 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid, possesses a core structure of a glyoxylic acid moiety attached to a 4-chloro-3-methylphenyl group. The presence of the α-keto and carboxylic acid functional groups makes it a versatile chemical intermediate.
Chemical Structure
The chemical structure of (4-Chloro-3-methylphenyl)glyoxylic acid is depicted below. The numbering of the phenyl ring follows standard IUPAC conventions, with the point of attachment to the glyoxylic acid moiety being carbon 1.
Caption: Chemical structure of (4-Chloro-3-methylphenyl)glyoxylic acid.
Physicochemical Data Summary
The key physicochemical properties of (4-Chloro-3-methylphenyl)glyoxylic acid have been calculated and are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol |
| Monoisotopic Mass | 198.00837 Da |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(=O)O)Cl |
| InChI Key | InChIKey=LFPZCAILRDCKGN-UHFFFAOYSA-N |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. |
Synthesis Methodologies
The synthesis of arylglyoxylic acids can be achieved through several established routes.[1][2] For the specific case of (4-Chloro-3-methylphenyl)glyoxylic acid, two plausible synthetic strategies are presented below. The choice of method would depend on the availability of starting materials and desired scale.
Method 1: Oxidation of 2-Aryl-1-ethanone
This is a common and effective method for the preparation of arylglyoxylic acids.[1][3] The synthesis involves the oxidation of the corresponding aryl methyl ketone, in this case, 1-(4-chloro-3-methylphenyl)ethan-1-one. Selenium dioxide (SeO₂) is a frequently used oxidant for this transformation.
Workflow Diagram:
Caption: Workflow for the synthesis via oxidation of the corresponding aryl methyl ketone.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(4-chloro-3-methylphenyl)ethan-1-one (1 equivalent) in pyridine, add selenium dioxide (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter to remove the selenium byproduct. The organic layer is then washed sequentially with dilute hydrochloric acid, water, and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality: Pyridine serves as both a solvent and a base to activate the selenium dioxide and facilitate the oxidation of the methyl ketone to the corresponding glyoxylic acid. The acidic work-up is crucial for protonating the carboxylate to yield the final carboxylic acid product.
Method 2: Friedel-Crafts Acylation
Workflow Diagram:
Caption: Workflow for the synthesis via Friedel-Crafts acylation followed by hydrolysis.
Experimental Protocol:
-
Acylation Reaction: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add ethyl chlorooxoacetate (1.1 equivalents) dropwise. Stir for 15-20 minutes, then add 1-chloro-2-methylbenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Ester Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Final Product Isolation: Remove the ethanol under reduced pressure, dilute the residue with water, and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities. Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the (4-Chloro-3-methylphenyl)glyoxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Causality: The strong Lewis acid, AlCl₃, is essential to generate the highly electrophilic acylium ion from ethyl chlorooxoacetate, which then undergoes electrophilic aromatic substitution on the 1-chloro-2-methylbenzene ring.[4][5][6][7] The directing effects of the chloro and methyl substituents favor acylation at the para position to the methyl group. Subsequent saponification of the ester is a standard procedure to liberate the carboxylic acid.
Structural Elucidation and Spectroscopic Data
Due to the absence of published experimental data for (4-Chloro-3-methylphenyl)glyoxylic acid, the following spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds.[8][9][10][11][12]
Predicted ¹H NMR Data
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | broad singlet | 1H | -COOH |
| ~7.9 | doublet (d) | 1H | Aromatic H (H-2) |
| ~7.7 | doublet of doublets (dd) | 1H | Aromatic H (H-6) |
| ~7.5 | doublet (d) | 1H | Aromatic H (H-5) |
| ~2.4 | singlet | 3H | -CH₃ |
Rationale: The carboxylic acid proton is expected to be highly deshielded and broad. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the 2-position (ortho to the glyoxylic acid group) will likely be the most deshielded. The methyl protons will appear as a singlet in the typical benzylic region.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum in DMSO-d₆ is predicted to show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Keto C=O |
| ~165 | Carboxylic acid C=O |
| ~140 | Aromatic C-CH₃ |
| ~135 | Aromatic C-Cl |
| ~133 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~130 | Aromatic C-CO |
| ~128 | Aromatic C-H |
| ~20 | -CH₃ |
Rationale: The two carbonyl carbons will be the most downfield signals. The quaternary aromatic carbons attached to the electron-withdrawing chlorine and the carbon of the glyoxylic acid group will be deshielded, while the carbon attached to the methyl group will also be in the aromatic region. The protonated aromatic carbons will appear in the typical range of 125-135 ppm. The methyl carbon will be the most upfield signal.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to display characteristic absorptions for the functional groups present:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid) |
| ~1730 | Strong | C=O stretch (keto) |
| ~1690 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two distinct C=O stretches for the ketone and carboxylic acid are expected, with the keto carbonyl typically at a higher wavenumber.[13][14] The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations.
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:
| m/z | Interpretation |
| 198/200 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl |
| 153/155 | [M - COOH]⁺, loss of the carboxyl group |
| 125/127 | [M - COOH - CO]⁺, subsequent loss of carbon monoxide |
| 91 | [C₇H₇]⁺, tropylium ion or related fragment |
Rationale: The molecular ion peak will show the characteristic isotopic pattern for a monochlorinated compound. A common fragmentation pathway for α-keto acids is the loss of the carboxyl group, followed by the loss of a carbon monoxide molecule from the keto group.[1] Further fragmentation of the aromatic ring can also be expected.
Conclusion
(4-Chloro-3-methylphenyl)glyoxylic acid represents a potentially valuable, yet under-explored, chemical entity. This guide has outlined its fundamental chemical properties, logical and established synthetic routes, and a predicted spectroscopic profile based on sound chemical principles and data from analogous structures. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the applications of this and other novel arylglyoxylic acid derivatives. The dual functionality of the α-keto acid moiety offers a rich platform for further chemical transformations, making it an attractive building block for the synthesis of more complex molecules with potential biological or material applications.
References
-
Reddy, R. P., et al. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Synthetic Communications, 38(24), 4434-4444. [Link]
-
Taylor & Francis Online. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. [Link]
-
Zhang, Y., et al. (2020). Construction of benzoheterocycles by the reaction of α-arylglyoxylic acids and ortho-functionalized aniline under mild and minimal conditions. Organic & Biomolecular Chemistry, 18(3), 483-488. [Link]
-
Wellman, E. L., et al. (2013). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry C, 117(20), 10466-10476. [Link]
-
ResearchGate. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. [Link]
-
Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]
-
ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]
-
ResearchGate. IR-RA spectra for all α-keto acids studied here. [Link]
-
Langenbeck, U., et al. (1978). O-trimethylsilylquinoxalinol derivatives of aromatic alpha-keto acids. Mass spectra and quantitative gas chromatography. Journal of Chromatography A, 145(2), 185-193. [Link]
- Google Patents.
-
Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]
-
ACS Publications. The Ultraviolet Absorption Spectra of Several Substituted Phenylglyoxylic Acids. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Unknown Source. IR Spectroscopy of Hydrocarbons. [Link]
-
PubChem. C9H7ClO3 - Explore. [Link]
-
PubChem. 4-Chlorophenylglyoxylic acid. [Link]
-
MDPI. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]
-
FooDB. Showing Compound Phenylglyoxylic acid (FDB022696). [Link]
-
Royal Society of Chemistry. Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
PubChem. Phenylglyoxylic Acid. [Link]
-
Unknown Source. Experiment 1: Friedel-Crafts Acylation. [Link]
-
PubChem. 93670-12-3 (C9H7ClO3). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Royal Society of Chemistry. H NMR-400 MHz, CDCl3. [Link]
-
Wikipedia. Glyoxylic acid. [Link]
-
PubMed Central. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. [Link]
-
SpectraBase. 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. [Link]
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
-
PubMed Central. 4-Chloro-N-(3-methylphenyl)benzamide. [Link]
-
ResearchGate. Phenylglyoxylic acid derivatives. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Unknown Source. 4. 13C NMR Spectroscopy. [Link]
-
Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]
-
PubChem. 4-Chloro-3-methylphenyl acetate. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. 1,2,3-Trichlorocyclopentane. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. 4-Chloro-3-methylphenol(59-50-7) 13C NMR spectrum [chemicalbook.com]
- 10. 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Chloro-3,5-dimethylphenol(88-04-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
